tert-Butylphenyldichlorosilane
Description
tert-Butyldiphenylchlorosilane (TBDPSCl, CAS 58479-61-1) is an organosilicon compound widely used as a protecting group for alcohols in organic synthesis. Its molecular formula is C₁₆H₁₉ClSi, with a molecular weight of 274.86 g/mol . The structure consists of a silicon atom bonded to a tert-butyl group, two phenyl rings, and a reactive chloride (Figure 1). TBDPSCl is valued for its steric bulk, which enhances the stability of protected intermediates under acidic or basic conditions .
Properties
IUPAC Name |
tert-butyl-dichloro-phenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14Cl2Si/c1-10(2,3)13(11,12)9-7-5-4-6-8-9/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCXPCSGIIJESOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7066277 | |
| Record name | Dichloro(1,1-dimethylethyl)phenylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17887-41-1 | |
| Record name | [Dichloro(1,1-dimethylethyl)silyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17887-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, (dichloro(1,1-dimethylethyl)silyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017887411 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, [dichloro(1,1-dimethylethyl)silyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dichloro(1,1-dimethylethyl)phenylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichloro(1,1-dimethylethyl)phenylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.017 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Procedure
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Grignard Formation :
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A mixture of tetrahydrofuran (THF, 20–40% reactor volume), magnesium turnings (0.7–1 mol), and tert-butyl chloride (0.9–1.3 mol) is heated to 50–75°C to initiate the exothermic formation of tert-butyl magnesium chloride.
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The reaction is moderated by controlled addition of tert-butyl chloride to prevent runaway exotherms.
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Silane Coupling :
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After Grignard formation, catalysts (sodium thiocyanate and cuprous chloride, 0.1–1% molar ratio) are introduced to enhance reactivity.
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Diphenyldichlorosilane (0.7–1 mol) is added dropwise, and the mixture is heated to 90–150°C for 4–7 hours. The tert-butyl group replaces one chloride on PhSiCl, yielding TBDPSCl.
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Workup and Purification :
Catalytic Optimization
The dual catalyst system (NaSCN/CuCl) significantly improves yield by facilitating chloride displacement. Comparative studies suggest a 1:1 weight ratio of NaSCN to CuCl maximizes silane formation efficiency.
Mechanistic Insights
The reaction mechanism involves two key steps:
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Grignard Formation :
The tert-butyl magnesium chloride intermediate exhibits strong nucleophilicity due to the polarized Mg–C bond.
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Nucleophilic Substitution :
The bulky tert-butyl group sterically shields the silicon center, reducing further substitution and ensuring monofunctionalization.
Challenges and Alternative Approaches
Limitations of Grignard Method
Chlorination of tert-Butyldiphenylsilane
While theoretically viable, this method is impractical due to the inaccessibility of tert-butyldiphenylsilane. Synthesizing this precursor requires multi-step protocols involving costly Pd-catalyzed couplings, rendering the route economically unfeasible.
Industrial-Scale Considerations
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Solvent Selection : THF is preferred for its ability to solubilize Mg and stabilize Grignard intermediates. Substitutes like diethyl ether reduce yields by 15–20%.
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Energy Efficiency : Distillation under vacuum (0.09 kPa) minimizes thermal decomposition, preserving product integrity during purification .
Chemical Reactions Analysis
Types of Reactions: tert-Butylphenyldichlorosilane primarily undergoes substitution reactions where the chlorine atoms are replaced by other functional groups. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alcohols and amines, which react with this compound to form silyl ethers and silylamines, respectively.
Oxidation Reactions: this compound can be oxidized using reagents like hydrogen peroxide or peracids to form silanols.
Reduction Reactions: Reduction can be achieved using reagents like lithium aluminum hydride, leading to the formation of silanes.
Major Products Formed:
Silyl Ethers: Formed from the reaction with alcohols.
Silylamines: Formed from the reaction with amines.
Silanols: Formed from oxidation reactions.
Scientific Research Applications
tert-Butylphenyldichlorosilane has a wide range of applications in scientific research:
Organic Synthesis: It is used as a silylating agent to protect hydroxyl groups during multi-step synthesis processes.
Pharmaceuticals: The compound is employed in the synthesis of drug intermediates and active pharmaceutical ingredients.
Materials Science: It is used in the preparation of silicon-based materials and coatings.
Surface Modification: this compound is used to modify the surface properties of various substrates, enhancing their chemical resistance and stability.
Mechanism of Action
The primary mechanism of action of tert-Butylphenyldichlorosilane involves the formation of a stable silicon-oxygen bond when it reacts with hydroxyl groups. This reaction protects the hydroxyl group from further chemical reactions, allowing for selective transformations in complex organic synthesis. The compound can also interact with other nucleophiles, forming stable silicon-nitrogen or silicon-carbon bonds, depending on the reactants used .
Comparison with Similar Compounds
Molecular Structure and Substituent Effects
| Property | TBDPSCl | TBDMSCl (CAS 18162-48-6) |
|---|---|---|
| Molecular Formula | C₁₆H₁₉ClSi | C₆H₁₅ClSi |
| Substituents | tert-butyl, two phenyl groups | tert-butyl, two methyl groups |
| Steric Bulk | High (due to phenyl rings) | Moderate (smaller methyl groups) |
The phenyl groups in TBDPSCl create significant steric hindrance, slowing reaction kinetics compared to TBDMSCl, which has smaller methyl groups. This bulk improves the stability of TBDPSCl-protected alcohols but complicates deprotection steps .
Physical Properties
| Property | TBDPSCl | TBDMSCl |
|---|---|---|
| Molecular Weight | 274.86 g/mol | 150.73 g/mol |
| Boiling Point | 90°C | 124–126°C |
| Density | 1.0 g/cm³ | Not explicitly reported |
| Flash Point | Not reported | 22°C (highly flammable) |
TBDPSCl’s lower boiling point compared to TBDMSCl suggests weaker intermolecular forces, likely due to its larger, non-polar phenyl substituents. TBDMSCl’s higher flammability necessitates stricter handling protocols .
Stability and Deprotection
| Parameter | TBDPSCl | TBDMSCl |
|---|---|---|
| Acid Stability | Stable under mild acids (e.g., AcOH) | Less stable; prone to cleavage |
| Base Stability | Resists aqueous bases | Susceptible to basic conditions |
| Deprotection Method | Requires strong acids (e.g., HF, TBAF) | Mild acids (e.g., HCl, AcOH) suffice |
TBDPSCl’s robust stability necessitates aggressive deprotection agents like tetrabutylammonium fluoride (TBAF), whereas TBDMSCl is removed under milder conditions .
Biological Activity
tert-Butylphenyldichlorosilane (CAS Number: 17887-41-1) is an organosilicon compound with significant applications in various fields, including materials science and organic synthesis. Understanding its biological activity is crucial for evaluating its safety and potential therapeutic applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
This compound is characterized by its chemical formula . It features a tert-butyl group and dichlorosilane moiety, which contribute to its reactivity and potential biological interactions. The compound is known to be corrosive, causing severe skin burns and eye damage upon contact .
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Cytotoxicity : Preliminary studies suggest that organosilicon compounds can exhibit cytotoxic effects on various cell lines. The degree of toxicity often correlates with the structure of the compound, including the presence of halogen atoms .
- Genotoxicity : Related compounds have shown potential genotoxic effects, leading to DNA damage in specific cellular contexts. The mechanisms typically involve the formation of reactive intermediates that can interact with DNA .
- Antimicrobial Activity : While specific data on this compound are scarce, some organosilicon compounds have demonstrated antimicrobial properties against bacteria and fungi, suggesting a potential for similar activity in this compound .
Case Studies
Case studies focusing on related compounds provide context for understanding the potential biological implications of this compound:
- Study on Silanes : Research has shown that silanes can enhance the antimicrobial properties of coatings used in medical devices. These findings imply that this compound could be explored for similar applications in biocompatible materials.
- Cytotoxicity Assessment : A comparative study on various organosilanes indicated that those with more complex structures exhibited higher cytotoxicity against cancer cell lines. This suggests that this compound may also possess significant cytotoxic properties worth investigating further.
Data Tables
| Property | Value |
|---|---|
| Chemical Formula | |
| CAS Number | 17887-41-1 |
| Corrosive Nature | Yes |
| Skin Irritation | Severe burns |
| Eye Damage | Severe damage |
| Biological Activity | Observations |
|---|---|
| Cytotoxicity | Potentially high based on structure |
| Genotoxicity | Related compounds show DNA damage |
| Antimicrobial Activity | Possible but not specifically studied |
Q & A
Q. What are the standard methods for synthesizing and purifying tert-Butylphenyldichlorosilane?
Methodological Answer: Synthesis typically involves reacting tert-butylphenol with chlorinating agents (e.g., PCl₅ or Cl₂) under anhydrous conditions. A common protocol includes using tetrahydrofuran (THF) as a solvent and triethylamine (Et₃N) to neutralize HCl byproducts . Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate eluent) or fractional distillation under reduced pressure (bp ~90°C, density ~1.06 g/cm³) . Purity validation requires GC or HPLC (>95% purity threshold) .
Q. Which analytical techniques are most effective for characterizing this compound?
Methodological Answer: Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm the tert-butyl (δ ~1.3 ppm) and phenyl group environments.
- FT-IR : Peaks at ~550–600 cm⁻¹ (Si-Cl stretch) and ~1100 cm⁻¹ (Si-C aromatic) .
- Mass spectrometry (MS) : Molecular ion peak at m/z ~275 (M⁺) for verification .
- X-ray crystallography : For structural elucidation in crystalline phases, though limited by hygroscopicity .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, chemical goggles, and flame-resistant lab coats.
- Ventilation : Perform reactions in a fume hood to avoid inhalation of vapors or decomposition products (e.g., HCl gas) .
- Deactivation : Quench residual silane with ethanol or aqueous bicarbonate to prevent unintended reactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in silane-functionalized intermediates?
Methodological Answer:
- Solvent selection : Polar aprotic solvents (e.g., THF, DCM) enhance silane reactivity, while avoiding protic solvents that hydrolyze Si-Cl bonds .
- Catalyst screening : Test Lewis acids (e.g., FeCl₃) or bases (e.g., Et₃N) to accelerate coupling reactions.
- Temperature control : Maintain 0–25°C to minimize side reactions (e.g., oligomerization) .
- Kinetic monitoring : Use TLC or in-situ FT-IR to track reaction progress and adjust stoichiometry .
Q. What strategies mitigate hydrolysis and stabilize this compound under varying conditions?
Methodological Answer:
- Storage : Store under inert gas (Ar/N₂) at –20°C with molecular sieves to prevent moisture ingress .
- Stability assays : Conduct thermogravimetric analysis (TGA) to assess decomposition thresholds (>100°C releases HCl) .
- Derivatization : Convert to less reactive siloxanes via alcoholysis for long-term stability in air-sensitive applications .
Q. How should contradictory data on silane reactivity in cross-coupling reactions be resolved?
Methodological Answer:
- Replicate experiments : Validate conflicting results (e.g., variable yields) by standardizing substrates, solvents, and catalyst batches .
- Mechanistic studies : Use DFT calculations or isotopic labeling to probe Si-C bond cleavage pathways.
- Meta-analysis : Compare literature protocols for overlooked variables (e.g., trace water content, stirring rates) .
Q. What experimental designs are appropriate for assessing the compound’s toxicity in biomedical research?
Methodological Answer:
- In vitro assays : Test cytotoxicity (MTT assay) and genotoxicity (Ames test) in human cell lines (e.g., HEK293) .
- In vivo models : Administer graded doses in rodent studies (oral/dermal routes) to determine LD₅₀ and organ-specific effects .
- Controls : Include positive (e.g., cisplatin) and negative controls (vehicle-only) to validate assay sensitivity .
Q. How does this compound compare to analogous silanes in protecting-group chemistry?
Methodological Answer:
- Steric effects : The tert-butyl group provides superior steric shielding vs. TMS or TBDMS analogs, reducing unwanted nucleophilic attacks .
- Cleavage efficiency : Compare deprotection rates under fluoride (TBAF) vs. acidic conditions (HCl/MeOH) .
- Application scope : Evaluate compatibility with Grignard reagents or transition-metal catalysts in multi-step syntheses .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
